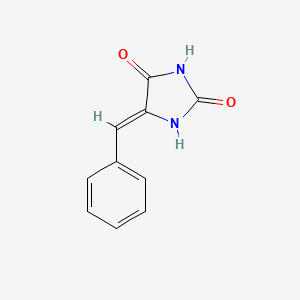

(5Z)-5-benzylideneimidazolidine-2,4-dione

Description

Structure

3D Structure

Properties

CAS No. |

3775-01-7 |

|---|---|

Molecular Formula |

C10H8N2O2 |

Molecular Weight |

188.18 g/mol |

IUPAC Name |

(5E)-5-benzylideneimidazolidine-2,4-dione |

InChI |

InChI=1S/C10H8N2O2/c13-9-8(11-10(14)12-9)6-7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14)/b8-6+ |

InChI Key |

UDTSPKADQGPZFS-SOFGYWHQSA-N |

SMILES |

C1=CC=C(C=C1)C=C2C(=O)NC(=O)N2 |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N2 |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)NC(=O)N2 |

Synonyms |

5-phenylmethylenehydantoin 5-PMH |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of 5-Benzylidenehydantoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-benzylidenehydantoin, a heterocyclic compound that serves as a valuable scaffold in medicinal chemistry. The document details its known physical and chemical characteristics, outlines standard experimental protocols for their determination, and explores its biological significance as a modulator of key signaling pathways.

Core Physicochemical Properties

5-Benzylidenehydantoin, also known as 5-Benzylideneimidazolidine-2,4-dione, is a yellow to orange crystalline powder.[1] Its fundamental properties are crucial for applications in drug design and development, influencing factors such as solubility, membrane permeability, and formulation. A summary of these properties is presented below.

Data Presentation

Table 1: General Physicochemical Properties of 5-Benzylidenehydantoin

| Property | Value | Source |

| IUPAC Name | (5Z)-5-benzylideneimidazolidine-2,4-dione | - |

| Molecular Formula | C₁₀H₈N₂O₂ | [1] |

| Molecular Weight | 188.18 g/mol | [1] |

| Appearance | Yellow to orange crystalline powder | [1] |

| Melting Point | 250-255 °C | [1] |

| Water Solubility | Low (Qualitative) | [1] |

Table 2: Key Properties for Drug Development

| Property | Value (Predicted/Estimated) | Notes |

| pKa (Strongest Acidic) | ~9.68 | This is a predicted value for the parent hydantoin scaffold, referring to the N-H protons.[2] The actual value may vary. |

| logP | Not available | The octanol-water partition coefficient (logP) is a critical measure of lipophilicity. While no specific value was found for 5-benzylidenehydantoin, the presence of the benzylidene group suggests it is significantly more lipophilic than the parent hydantoin (cLogP ≈ -1.5).[2] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections describe standard protocols for the synthesis of 5-benzylidenehydantoin and the measurement of its key properties.

Synthesis via Knoevenagel Condensation

5-Benzylidenehydantoin is typically synthesized via a Knoevenagel condensation reaction. This reaction involves the nucleophilic addition of an active hydrogen compound (hydantoin) to a carbonyl group (benzaldehyde), followed by a dehydration reaction.[3]

Methodology:

-

Reactant Preparation: To a round-bottom flask, add equimolar amounts of hydantoin and benzaldehyde.

-

Solvent and Catalyst Addition: Add a suitable solvent, such as formic acid or polyethylene glycol (PEG-200), and a catalyst. A common catalytic system is ammonium formate when using formic acid.[3] Weakly basic amines like piperidine are also effective.

-

Reaction Condition: The mixture is heated under reflux for a specified period (e.g., 3 hours) until the reaction is complete, which can be monitored by Thin-Layer Chromatography (TLC).

-

Product Isolation: Upon cooling, the product precipitates out of the solution.

-

Purification: The precipitate is collected by filtration and can be purified by recrystallization from a suitable solvent, such as acetone, to yield pure 5-benzylidenehydantoin.

Below is a workflow diagram for the synthesis of 5-benzylidenehydantoin.

Determination of pKa

The acid dissociation constant (pKa) is a measure of a molecule's acidity. For 5-benzylidenehydantoin, the relevant acidic protons are on the nitrogen atoms of the hydantoin ring. Potentiometric titration is a highly accurate method for pKa determination.

Methodology (Potentiometric Titration):

-

Sample Preparation: A precise amount of pure 5-benzylidenehydantoin is dissolved in a suitable solvent, often a co-solvent like methanol-water for sparingly soluble compounds.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., carbonate-free NaOH) is added incrementally using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the curve.

Determination of logP (Lipophilicity)

The n-octanol/water partition coefficient (P), expressed as logP, is the standard measure of a compound's lipophilicity, which is critical for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4] The shake-flask method is the gold standard for experimental logP determination.

Methodology (Shake-Flask Method):

-

Phase Preparation: n-octanol and an aqueous buffer (typically pH 7.4) are pre-saturated with each other by mixing and allowing them to separate.

-

Sample Addition: A known amount of 5-benzylidenehydantoin is dissolved in one of the phases (usually the one in which it is more soluble).

-

Partitioning: A precise volume of the second phase is added, and the biphasic system is shaken vigorously for a set period to ensure equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to achieve a clean separation of the n-octanol and aqueous layers.

-

Concentration Analysis: The concentration of the compound in each phase is measured accurately, typically using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Biological Activity and Signaling Pathways

Recent studies have identified the 5-benzylidenehydantoin scaffold as a novel inhibitor of Sirtuins (SIRTs).[5] SIRTs are a class of NAD⁺-dependent deacetylases that play critical roles in cell metabolism, DNA repair, and longevity. Their inhibition has emerged as a promising strategy in cancer therapy.

Sirtuin Inhibition Pathway

5-benzylidenehydantoin-based compounds have been shown to inhibit SIRT1 and SIRT2.[5] A key downstream target of these SIRTs is the tumor suppressor protein p53. In its active state, p53 can induce cell cycle arrest or apoptosis. SIRT1 and SIRT2 deacetylate p53, leading to its inactivation. By inhibiting SIRT1/SIRT2, 5-benzylidenehydantoin prevents the deacetylation of p53, thereby maintaining it in an acetylated, active state. This leads to the upregulation of p53-mediated transcriptional activity, which can suppress tumor growth.

The diagram below illustrates this inhibitory signaling pathway.

Conclusion

5-Benzylidenehydantoin is a foundational molecule with well-defined physical properties and established synthetic routes. Its significance is underscored by its recently discovered role as a scaffold for sirtuin inhibitors, positioning it as a molecule of high interest for drug development, particularly in oncology. This guide provides the core physicochemical data and standardized protocols necessary for researchers to effectively utilize this compound in their work. Further quantitative analysis of its solubility and experimental determination of its pKa and logP values will be critical for advancing its therapeutic applications.

References

- 1. herzpharmaceuticals.com [herzpharmaceuticals.com]

- 2. Showing Compound Hydantoin (FDB004274) - FooDB [foodb.ca]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. 5-Benzylidene-hydantoin is a new scaffold for SIRT inhibition: From virtual screening to activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of 5-Benzylidenehydantoin Derivatives

This technical guide provides a comprehensive overview of the multifaceted mechanisms of action of 5-benzylidenehydantoin derivatives. These compounds have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, anticonvulsant, antimicrobial, and enzyme inhibitory effects. This document delves into the core molecular pathways, presents quantitative data for comparative analysis, and outlines key experimental methodologies.

Anticancer Activity

5-Benzylidenehydantoin derivatives have demonstrated significant potential as anticancer agents through multiple mechanisms of action, primarily targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

A primary mechanism of anticancer action for several 5-benzylidenehydantoin derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is often overexpressed and mutated in various cancers.

One notable derivative, UPR1024, was specifically designed to interact with the ATP-binding site of EGFR, leading to the inhibition of its autophosphorylation.[1][2][3] This blockade of EGFR signaling results in antiproliferative and pro-apoptotic effects in cancer cells.[1] The anticancer activity of these derivatives is not limited to EGFR inhibition; some compounds exhibit a dual mechanism by also inducing DNA damage.[2][3]

Signaling Pathway

Caption: EGFR signaling pathway and its inhibition by 5-benzylidenehydantoin derivatives.

Induction of DNA Damage and p53 Activation

Certain 5-benzylidenehydantoin derivatives, including UPR1024, have been shown to induce significant DNA strand breaks.[1] This genotoxic stress triggers the activation of the tumor suppressor protein p53 and its downstream target, p21(WAF1), leading to cell cycle arrest and apoptosis.[1][2] This dual-action of EGFR inhibition and DNA damage makes these compounds particularly promising for cancers resistant to conventional tyrosine kinase inhibitors.[1]

Signaling Pathway

Caption: p53-mediated pathway activated by DNA damage from 5-benzylidenehydantoins.

Sirtuin (SIRT) Inhibition

The 5-benzylidenehydantoin scaffold has been identified as a novel inhibitor of SIRT2, a member of the sirtuin family of NAD+-dependent deacetylases.[4] Sirtuins play a crucial role in various cellular processes, and their inhibition has emerged as a promising strategy in cancer therapy.[4] The inhibition of SIRT2 by these derivatives was found to be non-competitive with respect to the acetyl-lysine substrate and of a mixed-type for NAD+.[4]

Other Kinase Inhibition

Recent studies have expanded the scope of tyrosine kinase inhibition by 5-benzylidenehydantoin derivatives beyond EGFR. A number of derivatives have been synthesized and evaluated against a panel of eight receptor tyrosine kinases, with some compounds demonstrating moderate inhibitory activity against HER2.[5] Additionally, certain derivatives have shown activity against VEGFR-2, a key mediator of angiogenesis, suggesting a potential role in inhibiting tumor blood supply.[6]

Quantitative Data on Anticancer Activity

| Compound/Derivative | Target | Cell Line | Activity | Reference |

| UPR1024 | EGFR | A549 | Antiproliferative & Proapoptotic | [1][2] |

| Compound 7 (UPR1024) | EGFR | A549 | Inhibited autophosphorylation | [2][3] |

| Compound 97 | SIRT2 | - | Low µM inhibition | [4] |

| Compounds 24, 25, 28, 32, 34, 38 | HER2 | - | 34-60% enzyme inhibition at 10 µM | [5] |

| Compounds 8 and 10 | VEGFR-2 | - | 46-56% inhibition at 10 µM | [6] |

Experimental Protocols

1.6.1. EGFR Autophosphorylation Assay

This assay is designed to measure the ability of a compound to inhibit the tyrosine kinase activity of EGFR.

-

Cell Culture and Lysis: A549 human lung adenocarcinoma cells are cultured to 80-90% confluency.

-

Treatment: Cells are treated with various concentrations of the 5-benzylidenehydantoin derivative for a specified period.

-

Stimulation: Cells are stimulated with epidermal growth factor (EGF) to induce EGFR autophosphorylation.

-

Immunoprecipitation: Cell lysates are incubated with an anti-EGFR antibody to immunoprecipitate the receptor.

-

Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-phosphotyrosine antibody to detect the level of EGFR autophosphorylation.

1.6.2. Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of the derivatives on cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of the test compounds for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Anticonvulsant Activity

5-Benzylidenehydantoin derivatives have been investigated for their anticonvulsant properties, with a primary proposed mechanism involving the modulation of voltage-gated sodium channels.

Blockade of Voltage-Gated Sodium Channels

The anticonvulsant action of many hydantoin derivatives, including the well-known drug phenytoin, is attributed to their ability to block voltage-gated sodium channels.[7][8] By binding to these channels, the derivatives stabilize the inactivated state of the channel, thereby reducing the repetitive firing of action potentials that is characteristic of seizures. Docking studies have suggested that 5-benzylidenehydantoin derivatives can act as potent inhibitors of these channels.[7]

Experimental Workflow

Caption: Experimental workflow for evaluating anticonvulsant 5-benzylidenehydantoins.

Quantitative Data on Anticonvulsant Activity

| Compound/Derivative | Test | Animal Model | Activity (ED50) | Reference |

| 5-[3-(trifluoromethyl)benzyl]hydantoin (14) | MES & scMet | Rats | Most potent in series | [9] |

| Ph-5 (hemorphin conjugate) | 6 Hz Test | Mice | 0.358 µg | [7] |

| Ph-5 (hemorphin conjugate) | MES Test | Mice | 0.25 µg | [7] |

Experimental Protocols

2.3.1. Maximal Electroshock (MES) Test

This test is a model for generalized tonic-clonic seizures.

-

Animal Preparation: Mice or rats are administered the test compound, typically via intraperitoneal injection.

-

Electrode Placement: Corneal electrodes are placed on the animal's eyes.

-

Stimulation: A supramaximal electrical stimulus is delivered.

-

Observation: The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.

2.3.2. Subcutaneous Pentylenetetrazole (scMet) Test

This test is a model for myoclonic seizures.

-

Animal Preparation: Animals are pre-treated with the test compound.

-

Chemoconvulsant Administration: A convulsant dose of pentylenetetrazole (PTZ) is administered subcutaneously.

-

Observation: Animals are observed for a set period for the occurrence of clonic seizures lasting for at least 5 seconds. Protection is defined as the absence of such seizures.

Other Biological Activities

Tyrosinase Inhibition

Certain 5-benzylidenehydantoin derivatives act as competitive inhibitors of tyrosinase, the key enzyme in melanin biosynthesis.[10] This makes them potential candidates for the treatment of skin hyperpigmentation disorders.[10] Molecular docking studies have shown that these compounds can interact strongly with the residues in the active site of mushroom tyrosinase.[10]

NADPH Oxidase (NOX) Inhibition

Novel 3-substituted 5-benzylidene-1-methyl-2-thiohydantoins have been identified as potent inhibitors of NADPH oxidase (NOX) 1 and 4.[11] NOX enzymes are involved in the production of reactive oxygen species (ROS), and their dysregulation is implicated in various diseases, including cardiovascular and neurodegenerative disorders.

Antimicrobial Activity

Some 5-benzylidenehydantoin derivatives have demonstrated antimicrobial and antimycobacterial activity.[12][13] While the precise mechanism for this class of compounds is not fully elucidated, related hydantoin derivative dimers are known to act by disrupting the bacterial cell membrane.[14]

Quantitative Data on Other Activities

| Compound/Derivative | Target | Activity | Reference |

| Compound 2e | Tyrosinase | Competitive inhibitor | [10] |

| Compounds 3bz, 3cz, 3ez | NOX 1 & 4 | Promising inhibitors | [11] |

| 2-Chloro- and 2,4-dichlorobenzylidene substituted hydantoins | Mycobacterium tuberculosis | Antimycobacterial effect | [12] |

Experimental Protocols

3.5.1. Mushroom Tyrosinase Inhibition Assay

-

Enzyme Solution: A solution of mushroom tyrosinase in phosphate buffer is prepared.

-

Substrate Solution: A solution of L-DOPA (a substrate for tyrosinase) is prepared.

-

Reaction Mixture: The enzyme solution, test compound at various concentrations, and substrate solution are mixed in a 96-well plate.

-

Incubation and Measurement: The reaction is incubated, and the formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time. The rate of reaction is used to determine the inhibitory activity.

Conclusion

5-Benzylidenehydantoin derivatives represent a privileged scaffold in drug discovery with a diverse range of biological activities. Their mechanisms of action are multifaceted, involving the inhibition of key enzymes like receptor tyrosine kinases, sirtuins, and tyrosinase, as well as the modulation of ion channels and induction of DNA damage. The extensive research into these compounds continues to reveal new therapeutic potentials, making them a subject of significant interest for the development of novel drugs for cancer, epilepsy, and other diseases. Further optimization of this scaffold holds the promise of yielding more potent and selective therapeutic agents.

References

- 1. Dual mechanisms of action of the 5-benzylidene-hydantoin UPR1024 on lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Benzylidene-hydantoins: synthesis and antiproliferative activity on A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-Benzylidene-hydantoin is a new scaffold for SIRT inhibition: From virtual screening to activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ukm.my [ukm.my]

- 7. Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Potential anticonvulsants. 1. 5-Benzylhydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analogs of 5-(substituted benzylidene)hydantoin as inhibitors of tyrosinase and melanin formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of 3-substituted 5-benzylidene-1-methyl-2-thiohydantoins as potent NADPH oxidase (NOX) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial activity of 5-arylidene aromatic derivatives of hydantoin. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.aip.org [pubs.aip.org]

- 14. Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Biological Activity of (5Z)-5-Benzylideneimidazolidine-2,4-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the biological activities associated with the (5Z)-5-benzylideneimidazolidine-2,4-dione scaffold, a core heterocyclic structure also known as 5-benzylidenehydantoin. This guide synthesizes current research to offer a technical overview of its anticancer, antimicrobial, and other pharmacological properties, complete with quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Introduction to the Imidazolidine-2,4-dione Scaffold

The imidazolidine-2,4-dione (hydantoin) ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic value. The introduction of a benzylidene moiety at the 5-position creates a versatile template, this compound, which has been extensively explored for drug discovery. Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including potent anticancer and antimicrobial effects.[1][2][3] This guide focuses on elucidating these activities to support further research and development.

Anticancer Activity

Derivatives of the 5-benzylideneimidazolidine-2,4-dione core have shown significant antiproliferative activity against a range of human cancer cell lines. The primary mechanisms identified include the inhibition of key signaling kinases and the induction of apoptosis.

Numerous studies have demonstrated the potent cytotoxic effects of these compounds. The half-maximal inhibitory concentration (IC50) and lethal dose (LD50) values for several derivatives are summarized below, highlighting their efficacy against breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cell lines.[4][5][6]

| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide (Derivative 24 ) | MCF-7 | 4.92 ± 0.3 | [4] |

| HePG-2 | 9.07 ± 0.8 | [4] | |

| HCT-116 | 12.83 ± 0.9 | [4] | |

| 1-(4-chlorophenyl)-6-(4-hydroxyphenyl)-3-(4-iodophenyl)-1H-imidazo[4,5-b]pyrazine-2,5(3H,6H)-dione (5a ) | MCF-7 | 4.78 | [5][6] |

| HePG-2 | 5.02 | [5][6] | |

| HCT-116 | 4.91 | [5][6] | |

| 3-{[-1,3-Dimethyl-2,6-di(4'-nitrophenyl)piperidin-4-ylidene]amino}imidazolidine-2,4-dione (3e ) | MCF-7 | LD50: 20.4 µg/mL | [7] |

A. Inhibition of Receptor Tyrosine Kinases (EGFR/HER2)

A key mechanism underlying the anticancer activity of these compounds is the inhibition of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[4] These receptors are crucial for cancer cell proliferation, survival, and metastasis. Certain derivatives have shown potent inhibitory activity against both EGFR and HER2, with IC50 values in the nanomolar range, comparable to reference drugs like erlotinib and lapatinib.[4] Molecular docking studies suggest that these compounds bind to the ATP-binding site of the kinase domain, preventing downstream signaling.

B. Induction of Apoptosis

Structurally related compounds, such as 5-benzylidene thiazolidine-2,4-diones, have been shown to induce apoptosis in human leukemia cells.[8] This programmed cell death is characterized by morphological changes and DNA fragmentation. The mechanism involves the activation of multiple caspases and the release of cytochrome c from the mitochondria, indicating the involvement of the intrinsic apoptotic pathway.[8]

Antimicrobial Activity

Derivatives of 5-benzylideneimidazolidine-2,4-dione have demonstrated promising activity against a variety of pathogenic bacteria and fungi, positioning them as potential leads for new anti-infective agents.[9][10]

Screening of novel derivatives has revealed broad-spectrum antimicrobial activity.[9][10] The minimum inhibitory concentration (MIC) is a key measure of efficacy, with lower values indicating higher potency. Data from selected studies are presented below.

| Compound Derivative | Microorganism | Type | MIC (µg/mL) | Reference |

| 5-benzylidene-3-(3-(4-chlorophenyl)allylideneamino)imidazolidine-2,4-dione (3c ) | M. audouinii | Fungus | 4 | [9][10] |

| 5-benzylidene-3-(3-(4-bromophenyl)allylideneamino)imidazolidine-2,4-dione (3d ) | S. aureus | Gram-positive | 8 | [9][10] |

| S. epidermidis | Gram-positive | 8 | [9][10] | |

| 5-(4-chlorobenzylidene)-3-(3-phenylallylideneamino)imidazolidine-2,4-dione (3g ) | S. epidermidis | Gram-positive | 4 | [9][10] |

| 5-Arylidene-thiazolidine-2,4-dione Derivatives (general) | Gram-positive bacteria | Gram-positive | 2 - 16 | [11] |

While the exact mechanisms for the imidazolidine-2,4-dione class are still under investigation, studies on the structurally analogous 5-benzylidenethiazolidin-4-ones provide valuable insights. These related compounds have been identified as inhibitors of bacterial Mur ligases (MurD-F). These enzymes are essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, making them an attractive target for antibacterial drugs. Molecular docking studies on imidazolidine-2,4-dione derivatives also suggest high binding affinity to key bacterial and fungal proteins, supporting their potential as targeted antimicrobial agents.[9][10]

Other Reported Biological Activities

Beyond anticancer and antimicrobial effects, the 5-benzylidenehydantoin scaffold and its relatives have been evaluated for other therapeutic applications.

-

Anticonvulsant Activity: The parent compound, 5-phenylmethylenehydantoin, has shown anticonvulsant properties, indicating potential applications in neurological disorders.[12]

-

Anticoagulant Activity: Certain imidazolidine derivatives have been screened for their ability to prolong blood clotting time, demonstrating activity in Activated Partial Thromboplastin Time (APTT) and Prothrombin Time (PT) coagulation assays.[7]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound derivatives.

The development and evaluation of novel compounds typically follow a structured workflow from synthesis to biological characterization.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4]

-

Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded into 96-well plates at a density of approximately 5x10^4 cells/well and incubated for 24 hours to allow for adherence.

-

Compound Treatment: The synthesized compounds are dissolved (typically in DMSO) and diluted to various concentrations. The cells are treated with these concentrations and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 5 mg/mL) and incubated for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[9][11]

-

Inoculum Preparation: A standardized suspension of the target microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5x10^5 CFU/mL.

-

Compound Dilution: The test compound is serially diluted in the broth across the wells of a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes, no compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Conclusion

The this compound scaffold is a cornerstone for the development of potent therapeutic agents. The derivatives exhibit significant and diverse biological activities, most notably in the fields of oncology and infectious diseases. Their ability to inhibit critical cellular targets such as receptor tyrosine kinases and essential bacterial enzymes, coupled with their capacity to induce programmed cell death, underscores their therapeutic potential. The data and protocols presented in this guide serve as a comprehensive resource to facilitate further investigation and optimization of this promising class of compounds, paving the way for the development of novel and effective drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line [imrpress.com]

- 8. Anticancer activity of novel hybrid molecules containing 5-benzylidene thiazolidine-2,4-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial activity of novel 5-benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dione derivatives causing clinical pathogens: Synthesis and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and antimicrobial activities of 5-Arylidene-thiazolidine-2,4-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of (5Z)-5-Benzylideneimidazolidine-2,4-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for (5Z)-5-benzylideneimidazolidine-2,4-dione, a molecule of interest in medicinal chemistry and organic synthesis. The document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for its synthesis and characterization.

Spectroscopic Data

The spectroscopic data for this compound has been compiled from various sources. It is important to note that while the mass spectrometry data is for the specific (Z)-isomer, the NMR and IR data are based on characteristic values reported for closely related benzylidenehydantoin derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show the following characteristic signals.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.5 | Singlet | 1H | N¹-H |

| ~10.2 | Singlet | 1H | N³-H |

| 7.30 - 7.60 | Multiplet | 5H | Aromatic protons (Ph-H) |

| ~6.0 | Singlet | 1H | Benzylidene proton (=CH) |

Note: The chemical shifts for the NH protons can be broad and may vary with solvent and concentration. The multiplet for the aromatic protons arises from the phenyl ring.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides key information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C4 (C=O) |

| ~155 | C2 (C=O) |

| 128 - 135 | Aromatic carbons (Ph-C) |

| ~125 | C5 |

| ~109 | Benzylidene carbon (=CH) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3300 | Strong, Broad | N-H Stretching |

| 1700 - 1780 | Strong | C=O Stretching (asymmetric and symmetric) |

| ~1650 | Medium | C=C Stretching (exocyclic) |

| 1600, 1490, 1450 | Medium to Weak | C=C Stretching (aromatic) |

| ~700 - 800 | Strong | C-H Bending (aromatic, out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound. For (Z)-5-benzylideneimidazolidine-2,4-dione, the molecular formula is C₁₀H₈N₂O₂ with a molecular weight of 188.18 g/mol .[1]

| m/z | Interpretation |

| 188 | [M]⁺ (Molecular ion) |

Experimental Protocols

The synthesis of this compound is typically achieved via a Knoevenagel condensation reaction between hydantoin and benzaldehyde.

Synthesis of this compound

Materials:

-

Hydantoin

-

Benzaldehyde

-

Piperidine (catalyst)

-

Ethanol (solvent)

Procedure:

-

A mixture of hydantoin (1 equivalent), benzaldehyde (1 equivalent), and a catalytic amount of piperidine is refluxed in ethanol.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

-

The crude product is washed with cold ethanol and can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield this compound.

Spectroscopic Characterization

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as DMSO-d₆.

-

Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS).

IR Spectroscopy:

-

The IR spectrum is obtained using an FTIR spectrometer.

-

The sample is typically prepared as a KBr pellet or as a thin film.

Mass Spectrometry:

-

Mass spectra are recorded on a mass spectrometer using a suitable ionization technique, such as electron ionization (EI).

Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationship of the characterization methods.

Caption: Synthesis workflow for this compound.

Caption: Workflow for the spectroscopic characterization of the synthesized product.

References

The Therapeutic Potential of 5-Benzylidenehydantoins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-benzylidenehydantoin scaffold has emerged as a versatile pharmacophore, demonstrating a broad spectrum of biological activities and therapeutic potential across various disease areas. This technical guide provides a comprehensive overview of the identified therapeutic targets of 5-benzylidenehydantoin derivatives, detailing the quantitative data, experimental methodologies, and associated signaling pathways.

Core Therapeutic Targets and Quantitative Efficacy

5-Benzylidenehydantoins have been investigated for their inhibitory activity against a range of molecular targets implicated in cancer, metabolic disorders, neurodegenerative diseases, and inflammatory conditions. The following table summarizes the key targets and the corresponding efficacy data for representative compounds.

| Target | Compound/Derivative | Cell Line/System | IC50/Inhibition | Reference |

| Epidermal Growth Factor Receptor (EGFR) | UPR1024 | A549 (NSCLC) | 19.58 ± 6.02 μmol/L (autophosphorylation) | [1] |

| UPR1024 | A431 (epidermoid carcinoma) | Inhibits autophosphorylation | [1] | |

| Fluoro 5-benzylidene-hydantoin | - | IC50 = 6.8 µM (c-Met kinase) | [2] | |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | (Z)-5-(4'-hydroxy-3'methoxybenzylidene)imidazolidine-2,4-dione (8) | Enzyme Assay | 46% inhibition at 10 µM | [2] |

| (Z)-5-(4'-methoxybenzylidene) imidazolidine-2,4-dione (10) | Enzyme Assay | 56% inhibition at 10 µM | [2] | |

| Platelet-Derived Growth Factor Receptor (PDGFR-α & -β) | (Z)-5-(4'-hydroxy-3'methoxybenzylidene)imidazolidine-2,4-dione (8) | Enzyme Assay | 57% inhibition at 10 µM | [2] |

| Human Epidermal Growth Factor Receptor 2 (HER2) | Compound 28 | Enzyme Assay | 57% inhibition at 10 µM | [3] |

| Compound 32 | Enzyme Assay | 60% inhibition at 10 µM | [3] | |

| Sirtuin 2 (SIRT2) | Compound 97 (Specs ID AH-487/41657829) | Enzyme Assay | Low μM range | [4] |

| NADPH Oxidase (NOX1 & NOX4) | 3-substituted 5-benzylidene-1-methyl-2-thiohydantoins (3bz, 3cz, 3ez) | Enzyme Assay | Promising inhibitors | [5] |

| Tyrosinase | Compound 2e (hydroxyl at R2, methoxy at R3) | Mushroom Tyrosinase | Competitive inhibitor | [6] |

| Aldose Reductase (ALR2) | Compound FM6B | Enzyme Assay | 1.02 µM | [7] |

| Compound FM7B | Enzyme Assay | 1.14 µM | [7] | |

| Compound FM9B | Enzyme Assay | 1.08 µM | [7] | |

| Poly (ADP-ribose) polymerase-1 (PARP-1) | Compound FM6B | Enzyme Assay | 0.95 µM | [7] |

| Compound FM7B | Enzyme Assay | 0.81 µM | [7] | |

| Compound FM9B | Enzyme Assay | 1.42 µM | [7] | |

| Tubulin Polymerization | 5,5-Diphenylhydantoin | Purified pig brain tubulin | 3.6 X 10(-4) M (50% inhibition) | [8] |

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of 5-benzylidenehydantoins are mediated through their interaction with critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

EGFR Signaling Pathway Inhibition

5-Benzylidenehydantoins, such as UPR1024, have been designed to competitively bind to the ATP-binding site of the EGFR tyrosine kinase domain.[1][9] This inhibition blocks the autophosphorylation of the receptor, thereby preventing the activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. ukm.my [ukm.my]

- 3. researchgate.net [researchgate.net]

- 4. 5-Benzylidene-hydantoin is a new scaffold for SIRT inhibition: From virtual screening to activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 3-substituted 5-benzylidene-1-methyl-2-thiohydantoins as potent NADPH oxidase (NOX) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analogs of 5-(substituted benzylidene)hydantoin as inhibitors of tyrosinase and melanin formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydantoin based dual inhibitors of ALR2 and PARP-1: Design, synthesis, in-vitro and in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydantoin drugs inhibit polymerization of pure microtubular protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-benzylidene-hydantoins as new EGFR inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Medicinal Chemistry of Imidazolidine-2,4-diones: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The imidazolidine-2,4-dione, commonly known as the hydantoin scaffold, is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2][3] Its prevalence in clinically approved drugs, such as the anticonvulsant phenytoin, the antiandrogens nilutamide and enzalutamide, and the antimicrobial nitrofurantoin, underscores its significance as a privileged structure in drug discovery.[4] This technical guide provides an in-depth review of the medicinal chemistry of imidazolidine-2,4-dione derivatives, focusing on their synthesis, pharmacological activities, and structure-activity relationships (SAR), with a particular emphasis on quantitative data, detailed experimental protocols, and the visualization of key biological pathways.

Synthetic Methodologies

The synthesis of the imidazolidine-2,4-dione core and its derivatives can be achieved through several established methods. The choice of synthetic route often depends on the desired substitution pattern.

Bucherer-Bergs Reaction

A classic and versatile method for preparing 5-substituted and 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction. This one-pot, multicomponent reaction involves the treatment of a ketone or aldehyde with an alkali cyanide (such as potassium cyanide) and ammonium carbonate.

Detailed Experimental Protocol: Synthesis of 5,5-Diphenylhydantoin (Phenytoin)

-

Materials: Benzil, urea, 30% aqueous sodium hydroxide solution, ethanol, water, concentrated hydrochloric acid.

-

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, combine benzil (e.g., 5.3 g, 0.025 mol), urea (e.g., 3.0 g, 0.05 mol), 30% aqueous sodium hydroxide solution (e.g., 15 ml), and ethanol (e.g., 75 ml).

-

Heat the mixture to reflux using a heating mantle and maintain reflux for at least 2 hours.

-

Cool the reaction mixture to room temperature and pour it into a beaker containing water (e.g., 125 ml). Mix thoroughly.

-

Allow the mixture to stand for approximately 15 minutes, then filter to remove any insoluble byproducts.

-

Carefully acidify the filtrate with concentrated hydrochloric acid until it is strongly acidic. This will precipitate the phenytoin.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crude phenytoin by vacuum filtration, wash with cold water, and allow it to air dry.

-

Recrystallize the crude product from industrial spirit (ethanol) to obtain pure 5,5-diphenylhydantoin.

-

Urech Hydantoin Synthesis

The Urech hydantoin synthesis involves the reaction of an amino acid with potassium cyanate, followed by acid-catalyzed cyclization. This method is particularly useful for preparing hydantoins with a substituent at the 5-position corresponding to the side chain of the starting amino acid.

Synthesis of N-Substituted and Spirocyclic Derivatives

N-alkylation of the hydantoin ring can be readily achieved using an appropriate alkyl halide in the presence of a base. Spirohydantoins, which are of increasing interest in drug discovery, can be synthesized from cyclic ketones via the Bucherer-Bergs reaction or by multi-step solution-phase parallel synthesis. The latter often involves an initial Strecker reaction to form an α-amino nitrile from a cyclic ketone, followed by reaction with an isocyanate and subsequent acid-catalyzed cyclization to yield the spirohydantoin.[5]

Pharmacological Activities and Quantitative Data

Imidazolidine-2,4-dione derivatives exhibit a broad spectrum of pharmacological activities. The following sections summarize their key therapeutic applications, supported by quantitative data.

Anticancer Activity

Hydantoin derivatives have emerged as potent anticancer agents, targeting various mechanisms of cancer progression.[6][7]

Table 1: Anticancer Activity of Selected Imidazolidine-2,4-dione Derivatives

| Compound | Target/Mechanism | Cell Line | IC50 Value | Reference |

| Enzalutamide | Androgen Receptor Antagonist | LNCaP | 36 nM | [1] |

| Enzalutamide | Androgen Receptor Antagonist | 22RV1 | >80 µM | [8] |

| Nilutamide | Androgen Receptor Antagonist | - | - | [1] |

| Derivative 24 | EGFR/HER2 Inhibition | MCF-7 | 4.92 ± 0.3 µM | [9] |

| HCT-116 | 12.83 ± 0.9 µM | [9] | ||

| HePG-2 | 9.07 ± 0.8 µM | [9] | ||

| Compound 3e | Cytotoxicity | MCF-7 | LD50: 20.4 µg/mL | |

| Compound 8k | Bcl-2 Inhibition | K562, PC-3 | (Potent activity reported) | [10] |

Anticonvulsant Activity

The hydantoin scaffold is central to the development of anticonvulsant drugs, with phenytoin being a primary example. Their mechanism often involves the blockade of voltage-gated sodium channels.[11]

Table 2: Anticonvulsant Activity of Selected Imidazolidine-2,4-dione Derivatives

| Compound | Test Model | ED50/IC50 Value | Reference |

| Phenytoin | MES Test | ED50 = 5.96 mg/kg | [12] |

| Phenytoin | Sodium Channel Blockade | IC50 = 16.8 µM | [13] |

| Phenytoin | Inactivated Sodium Channel Binding | IC50 ≈ 19 µM | [11] |

| Compound 19 | MES Test | ED50 = 26.3 mg/kg | [14] |

| 6 Hz (32 mA) Test | ED50 = 11.1 mg/kg | [14] | |

| Compound SB2-Ph | MES Test | ED50 = 8.29 mg/kg | [12] |

| Ph-5 (Hybrid Peptide) | MES Test | ED50 = 0.25 µg | [15] |

| 6 Hz Test | ED50 = 0.358 µg | [15] |

Antimicrobial Activity

Certain imidazolidine-2,4-dione derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens.

Table 3: Antimicrobial Activity of Selected Imidazolidine-2,4-dione Derivatives

| Compound Class/Derivative | Organism | MIC Value | Reference |

| Clindamycin (for comparison) | Anaerobic isolates | ≤3.1 µg/mL (for 97% of strains) | [16] |

| Chloramphenicol (for comparison) | Anaerobic isolates | ≤12.5 µg/mL (for 98% of strains) | [16] |

| Tetracycline (for comparison) | Anaerobic isolates | ≤1.6 µg/mL (for 81% of strains) | [16] |

(Note: Specific MIC values for novel imidazolidine-2,4-dione derivatives are often presented in extensive tables within primary research articles and are highly dependent on the specific derivative and microbial strain.)

Key Signaling Pathways and Mechanisms of Action

The diverse biological effects of imidazolidine-2,4-dione derivatives are a result of their interaction with various cellular targets and signaling pathways.

Androgen Receptor (AR) Signaling in Prostate Cancer

Antiandrogens like nilutamide and enzalutamide function by competitively inhibiting the binding of androgens to the AR, thereby preventing its translocation to the nucleus and subsequent transcription of pro-proliferative genes.[1][8]

Epidermal Growth Factor Receptor (EGFR) Signaling in Cancer

Some hydantoin derivatives exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR, a key regulator of cell growth and proliferation. This blockade disrupts downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways.

Bcl-2 Mediated Apoptosis

Certain imidazolidine-2,4-dione derivatives can induce apoptosis by inhibiting anti-apoptotic proteins of the Bcl-2 family. This disrupts the balance between pro- and anti-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and programmed cell death.[10]

Detailed Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel imidazolidine-2,4-dione derivatives, a variety of in vitro assays are employed.

Anticancer Activity: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Materials: 96-well plates, cell culture medium, test compound stock solutions, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol).

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the various concentrations of the test compounds. Include vehicle-only controls.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution (e.g., 10-20 µL) to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

-

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.[16][17]

-

Materials: 96-well microtiter plates, appropriate sterile broth medium (e.g., Mueller-Hinton Broth), standardized microbial inoculum, test compound stock solutions.

-

Procedure:

-

Dispense the broth medium into the wells of a microtiter plate.

-

Prepare a serial two-fold dilution of the test compound directly in the wells of the plate.

-

Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours).

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Apoptosis Assessment: Caspase Activity Assay

This assay quantifies the activity of caspases, key executioner enzymes in the apoptotic pathway.

-

Materials: Cell lysate, caspase-specific fluorogenic or colorimetric substrate (e.g., Ac-DEVD-AMC for caspase-3/7), assay buffer, microplate reader.

-

Procedure:

-

Treat cells with the test compound for a desired period to induce apoptosis.

-

Lyse the cells to release their cytoplasmic contents.

-

In a microplate, combine the cell lysate with the assay buffer and the caspase substrate.

-

Incubate the mixture at 37°C to allow the activated caspases in the lysate to cleave the substrate.

-

Measure the resulting fluorescent or colorimetric signal using a microplate reader.[18][19][20] The signal intensity is proportional to the caspase activity.

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.

-

Materials: Test cells, test compound, phosphate-buffered saline (PBS), ethanol (70%, ice-cold), RNase A, propidium iodide (PI) staining solution, flow cytometer.

-

Procedure:

-

Treat cells with the test compound for the desired time.

-

Harvest the cells (e.g., by trypsinization for adherent cells) and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

-

Incubate in the dark for 15-30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, allows for the quantification of cells in each phase of the cell cycle.[21][22][23]

-

Structure-Activity Relationships (SAR)

The biological activity of imidazolidine-2,4-dione derivatives is highly dependent on the nature and position of substituents on the hydantoin ring.

-

Anticonvulsant Activity: For anticonvulsant hydantoins, a phenyl or other aromatic group at the C5 position is generally considered essential for activity against tonic-clonic seizures.[24][25] Alkyl substituents at C5 can introduce sedative properties. N-methylation can shift the activity profile, decreasing efficacy against electroshock-induced seizures while increasing it against chemically-induced seizures.

-

Anticancer Activity: In the context of antiandrogens, the specific substitution pattern on the N1 and C5 positions is critical for high-affinity binding to the androgen receptor and for potent antagonist activity. For other anticancer mechanisms, such as kinase inhibition, the substituents are designed to interact with specific residues in the target enzyme's active site. The incorporation of bulky aromatic groups can enhance cytotoxicity.[9]

-

General Considerations: The two hydrogen bond donor sites (at N1 and N3) and two hydrogen bond acceptor sites (the carbonyl oxygens) on the hydantoin ring are crucial for interactions with biological targets. Modifications at the four available substitution sites allow for the fine-tuning of pharmacological properties.[6]

Conclusion

The imidazolidine-2,4-dione scaffold remains a highly valuable and versatile platform in medicinal chemistry. Its synthetic tractability and the diverse range of pharmacological activities exhibited by its derivatives continue to make it an attractive starting point for the design of novel therapeutic agents. A thorough understanding of the synthetic methodologies, the nuances of biological evaluation, and the structure-activity relationships is paramount for researchers and drug development professionals seeking to exploit the full potential of this remarkable heterocyclic core. The detailed protocols and pathway visualizations provided in this guide serve as a foundational resource for advancing research in this critical area of medicinal chemistry.

References

- 1. selleckchem.com [selleckchem.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Hydantoin derivatives: A review on their anticancer activities [journals.ekb.eg]

- 5. Solution-phase parallel synthesis of spirohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies | CoLab [colab.ws]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff’s Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities [mdpi.com]

- 10. Design, synthesis and preliminary bioactivity studies of imidazolidine-2,4-dione derivatives as Bcl-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phenytoin attenuates the hyper-exciting neurotransmission in cultured embryonic cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Broth microdilution - Wikipedia [en.wikipedia.org]

- 18. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 19. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 20. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 21. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]

- 22. Flow cytometry with PI staining | Abcam [abcam.com]

- 23. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Anticonvulsant notes | PDF [slideshare.net]

- 25. CNS- anticonvulsants or Antiepileptics | PPTX [slideshare.net]

The Dawn of a Scaffold: A Technical Guide to the Discovery and History of 5-Benzylidenehydantoin Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-benzylidenehydantoin scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry for over a century. Its journey from a curiosity of organic synthesis to a cornerstone in the development of targeted therapeutics is a testament to the enduring value of fundamental chemical exploration. This technical guide provides an in-depth exploration of the discovery, historical development, and evolving applications of 5-benzylidenehydantoin compounds, with a focus on their synthesis, biological activities, and mechanisms of action.

I. Discovery and Historical Synthesis

The first significant report on the synthesis of 5-arylidene hydantoins, including the parent compound 5-benzylidenehydantoin, dates back to 1911 by Wheeler and Hoffmann.[1][2][3][4][5][6] Their work laid the foundation for the exploration of this chemical class, utilizing the condensation reaction between an aromatic aldehyde and hydantoin. This early method, often carried out in the presence of acetic acid and anhydrous sodium acetate, provided access to these compounds with yields reportedly in the range of 70-80%.[1][2]

The classical approach to synthesizing 5-benzylidenehydantoins is the Erlenmeyer-Plöchl synthesis , a reaction that involves the condensation of an aromatic aldehyde with an active methylene compound, in this case, hydantoin. This reaction and its variations have been the workhorse for accessing this scaffold for many decades.

Over the years, synthetic methodologies have evolved to improve yields, simplify procedures, and introduce greater molecular diversity. A prominent and widely used method today is the Knoevenagel condensation .[7][8] This reaction typically involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group.

Experimental Protocols

Below are detailed methodologies for key synthetic procedures.

1. Classical Synthesis via Acetic Anhydride (Wheeler and Hoffmann Method)

A detailed experimental protocol based on the early work is as follows:

-

Reactants:

-

Hydantoin (1.0 mole)

-

Benzaldehyde (1.1 moles)

-

Anhydrous Sodium Acetate (a substantial amount, as noted in historical texts)

-

Acetic Acid (as solvent)

-

-

Procedure:

-

A mixture of hydantoin, benzaldehyde, and anhydrous sodium acetate is prepared in acetic acid.

-

The mixture is heated under reflux for several hours.

-

Upon cooling, the 5-benzylidenehydantoin product precipitates from the reaction mixture.

-

The precipitate is collected by filtration, washed with a suitable solvent (e.g., cold water or ethanol), and dried.

-

2. Modern Knoevenagel Condensation

A representative modern protocol for the Knoevenagel condensation is detailed below:[7][8]

-

Reactants:

-

Hydantoin (1 mmol)

-

Substituted Benzaldehyde (1 mmol)

-

Piperidine (catalytic amount)

-

Ethanol (solvent)

-

-

Procedure:

-

To a solution of hydantoin and the substituted benzaldehyde in ethanol, a catalytic amount of piperidine is added.

-

The reaction mixture is heated at reflux for approximately 7 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent, such as acetone.[7]

-

-

Characterization: The structure and purity of the synthesized compounds are confirmed by spectroscopic methods including:

II. Evolution into a Pharmacophore: Biological Activities

For many years after their initial synthesis, 5-benzylidenehydantoins remained primarily of academic interest. However, in recent decades, they have emerged as a versatile scaffold for the development of a wide range of biologically active agents. This has been driven by their ability to interact with various biological targets, leading to potential therapeutic applications in oncology, neurology, and infectious diseases.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative biological activity of various 5-benzylidenehydantoin derivatives as inhibitors of key cellular targets.

Table 1: Inhibition of Receptor Tyrosine Kinases (RTKs)

| Compound ID | Target Kinase | Inhibition Data | Cell Line | Reference |

| UPR1024 | EGFR | IC50 = 19.58 ± 6.02 μmol/L (autophosphorylation) | A549 | [13] |

| 8 | VEGFR-2 | 46% inhibition at 10 µM | - | [14] |

| 10 | VEGFR-2 | 56% inhibition at 10 µM | - | [14] |

| 8 | PDGFR-α | 57% inhibition at 10 µM | - | [14] |

| 8 | PDGFR-β | 57% inhibition at 10 µM | - | [14] |

| 24 | HER2 | 34% enzyme activity at 10 µM | - | [3] |

| 28 | HER2 | 57% enzyme activity at 10 µM | - | [3] |

| 32 | HER2 | 60% enzyme activity at 10 µM | - | [3] |

| 38 | HER2 | 56% enzyme activity at 10 µM | - | [3] |

| 38 | VEGFR2 | 27% enzyme activity at 10 µM | - | [3] |

| 38 | PDGFRα | 32% enzyme activity at 10 µM | - | [3] |

| 38 | PDGFRβ | 25% enzyme activity at 10 µM | - | [3] |

| HA 2 (E-isomer) | EGFR | 45.1% kinase inhibition at 10 µM | A431 | [1] |

| HA 3 (Z-isomer) | EGFR | 39.7% kinase inhibition at 10 µM | A431 | [1] |

Table 2: Inhibition of Sirtuins (SIRTs)

| Compound ID | Target Sirtuin | Inhibition Data | Reference |

| 97 | SIRT2 | Active in the low μM range | [15] |

III. Mechanisms of Action: Targeting Key Signaling Pathways

The therapeutic potential of 5-benzylidenehydantoin derivatives stems from their ability to modulate critical cellular signaling pathways that are often dysregulated in disease.

A. Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

A significant area of research has focused on the development of 5-benzylidenehydantoin derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[2][13][16][17][18][19] These compounds are designed to compete with ATP at the kinase domain of EGFR, thereby inhibiting its autophosphorylation and downstream signaling.[18] This blockade of EGFR signaling can lead to cell cycle arrest and apoptosis in cancer cells.

B. Inhibition of Sirtuin (SIRT) Activity

More recently, the 5-benzylidenehydantoin scaffold has been identified as a novel inhibitor of sirtuins, a class of NAD+-dependent deacetylases that play crucial roles in cellular metabolism, stress responses, and aging.[15] Specifically, derivatives have shown activity against SIRT2. The inhibition of sirtuins can lead to the hyperacetylation of various protein substrates, affecting their function and downstream signaling pathways. This mechanism is being explored for its therapeutic potential in cancer and neurodegenerative diseases.

IV. Conclusion and Future Directions

From its humble beginnings in the early 20th century, the 5-benzylidenehydantoin scaffold has evolved into a highly valuable platform in modern drug discovery. Its synthetic accessibility and the ability to readily introduce chemical diversity have allowed for the exploration of a vast chemical space, leading to the identification of potent and selective modulators of key biological targets. The continued investigation into the structure-activity relationships and mechanisms of action of 5-benzylidenehydantoin derivatives holds great promise for the development of novel therapeutics to address unmet medical needs in oncology and beyond. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their potential in combination therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. US4345072A - Process for the production of 5-arylidene hydantoins (B) - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. repositorio.ufpe.br [repositorio.ufpe.br]

- 6. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

- 7. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]

- 8. Mechanisms and Molecular Probes of Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. openmedscience.com [openmedscience.com]

- 12. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ClinPGx [clinpgx.org]

- 16. researchgate.net [researchgate.net]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. 5-benzylidene-hydantoins as new EGFR inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

In Silico Prediction of 5-Benzylidenehydantoin Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-benzylidenehydantoin scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. In silico predictive methods play a crucial role in the rational design and optimization of novel 5-benzylidenehydantoin derivatives, accelerating the drug discovery process. This technical guide provides an in-depth overview of the computational approaches used to predict the bioactivity of these compounds, supported by experimental data and detailed methodologies.

Core Bioactivities and Molecular Targets

5-Benzylidenehydantoin and its derivatives have been investigated for several therapeutic applications, with in silico studies providing valuable insights into their mechanisms of action. Key biological activities include:

-

Anticancer Activity: Derivatives of 5-benzylidenehydantoin have shown potent antiproliferative effects against various cancer cell lines.[1][2] In silico studies, particularly molecular docking, have been instrumental in identifying their interactions with key oncogenic proteins.

-

Sirtuin Inhibition: The 5-benzylidenehydantoin scaffold has been identified as a novel inhibitor of Sirtuin (SIRT) enzymes, which are implicated in cancer and neurodegenerative diseases.[3]

-

Hepatoprotective Effects: Certain derivatives have demonstrated protective effects against liver injury, with molecular docking studies suggesting interactions with inflammatory targets like TNF-α and IL-6.[4]

-

Tyrosinase Inhibition: These compounds have also been explored as inhibitors of tyrosinase, an enzyme involved in melanin production, making them potential agents for treating hyperpigmentation.[5]

In Silico Prediction Methodologies

A variety of computational techniques are employed to predict the bioactivity and pharmacokinetic properties of 5-benzylidenehydantoin derivatives.

Molecular Docking

Molecular docking is a fundamental in silico technique used to predict the binding orientation and affinity of a ligand to a target protein. This method provides crucial information about the interactions between the compound and the active site of the receptor.

Experimental Protocol: Molecular Docking of 5-Benzylidenehydantoin Derivatives

-

Protein Preparation:

-

The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB). For example, the structure of HER2 (PDB ID: 3PP0) has been used for studying anticancer activity.[6]

-

Water molecules, ions, and co-crystallized ligands are removed from the protein structure.

-

Hydrogen atoms are added to the protein, and charges are assigned.

-

-

Ligand Preparation:

-

The 2D structures of the 5-benzylidenehydantoin derivatives are drawn using chemical drawing software like ChemDraw.

-

The 2D structures are converted to 3D and energetically minimized using a suitable force field.

-

-

Docking Simulation:

-

Software such as AutoDock or Discovery Studio is used to perform the docking calculations.[4][7]

-

A grid box is defined around the active site of the target protein to specify the search space for the ligand.

-

The docking algorithm explores different conformations of the ligand within the binding pocket and scores them based on their predicted binding affinity. The LibDock algorithm, for instance, is used to find various conformations within the receptor.[7]

-

-

Analysis of Results:

-

The docking results are analyzed to identify the best-docked poses based on the scoring function (e.g., binding energy in kcal/mol).

-

The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed. For example, interactions with key residues in the HER2 ATP binding pocket like Met801, Leu726, and Leu852 have been reported.[6]

-

ADME/T Prediction

Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity (T) properties are critical for the success of a drug candidate. In silico models are widely used to predict these properties early in the drug discovery pipeline.

Experimental Protocol: In Silico ADME Prediction

-

Input: The chemical structure of the 5-benzylidenehydantoin derivative is used as input.

-

Software: Web-based tools like SwissADME and admetSAR are commonly used for ADME prediction.[4]

-

Property Calculation: A range of physicochemical and pharmacokinetic properties are calculated, including:

-

Lipinski's Rule of Five: Evaluates drug-likeness based on molecular weight, logP, and the number of hydrogen bond donors and acceptors.[4]

-

Solubility: Predicts the aqueous solubility of the compound.

-

Blood-Brain Barrier (BBB) Permeability: Predicts the ability of the compound to cross the BBB.[4]

-

Human Intestinal Absorption (HIA): Predicts the percentage of drug absorbed from the gut.[4]

-

Cytochrome P450 (CYP) Inhibition: Predicts the potential for drug-drug interactions.

-

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity data for selected 5-benzylidenehydantoin derivatives from various studies.

Table 1: Anticancer Activity of 5-Benzylidenehydantoin Derivatives

| Compound | Target | Assay | Activity | Reference |

| Compound 7 (UPR1024) | EGFR | Autophosphorylation Inhibition | - | [1] |

| Various Derivatives | A549 cell line | Proliferation Inhibition | Most compounds active at 20 µM | [1] |

| Compound 38 | HER2 | Enzyme Inhibition | 56% inhibition at 10 µM | [6] |

| Compound 38 | VEGFR2 | Enzyme Inhibition | 27% inhibition at 10 µM | [6] |

| Compound 38 | PDGFRα | Enzyme Inhibition | 32% inhibition at 10 µM | [6] |

| Compound 38 | PDGFRβ | Enzyme Inhibition | 25% inhibition at 10 µM | [6] |

Table 2: SIRT Inhibition by a 5-Benzylidenehydantoin Derivative

| Compound | Target | Assay | Activity | Reference |

| Compound 97 | SIRT2 | Enzyme Inhibition | Active in the low µM range | [3] |

Table 3: Hepatoprotective Activity of 5-Benzylidene-2-thiohydantoin (5B2T)

| Compound | Target | Docking Score (kcal/mol) | Reference |

| 5B2T | TNF-α (PDB ID: 1TNF) | -7.1 | [4] |

| 5B2T | Human IL-6 (PDB ID: 1IL6) | -6.1 | [4] |

Table 4: Tyrosinase Inhibition by 5-(substituted benzylidene)hydantoin Derivatives

| Compound | Target | Assay | Activity | Reference |

| Compound 2e | Mushroom Tyrosinase | Enzyme Inhibition | Best results among tested compounds | [5] |

Signaling Pathways and Workflows

Visual representations of signaling pathways and experimental workflows provide a clear understanding of the complex biological processes and research methodologies.

Caption: A typical workflow for the in silico prediction of 5-benzylidenehydantoin bioactivity.

Caption: Inhibition of the EGFR signaling pathway by 5-benzylidenehydantoin derivatives.

Conclusion

In silico prediction methods are indispensable tools in the exploration of the therapeutic potential of 5-benzylidenehydantoin derivatives. Molecular docking, ADME/T prediction, and other computational approaches provide a rational basis for designing novel compounds with improved potency, selectivity, and pharmacokinetic profiles. This technical guide serves as a foundational resource for researchers engaged in the discovery and development of new drugs based on this versatile chemical scaffold.

References

- 1. 5-Benzylidene-hydantoins: synthesis and antiproliferative activity on A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-Benzylidene-hydantoin is a new scaffold for SIRT inhibition: From virtual screening to activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In silico and in vivo hepatoprotective activity of the synthesized 5-benzylidene-2-thiohydantoin against diethylnitrosamine-induced liver injury in a rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analogs of 5-(substituted benzylidene)hydantoin as inhibitors of tyrosinase and melanin formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide on the Solubility and Stability of (5Z)-5-benzylideneimidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5Z)-5-benzylideneimidazolidine-2,4-dione, also known as 5-benzylidenehydantoin, is a heterocyclic organic compound with a molecular formula of C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol . This compound and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. They serve as important intermediates in the synthesis of pharmaceuticals, including potential anticonvulsant agents. Given its role in drug discovery and development, a thorough understanding of its physicochemical properties, such as solubility and stability, is crucial for formulation, delivery, and ensuring therapeutic efficacy and safety.

This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound. It also includes detailed experimental protocols for determining these properties, aimed at providing researchers and drug development professionals with the necessary tools to conduct their own assessments.

Solubility Profile

Direct quantitative solubility data for this compound in various solvents is not extensively available in the public domain. However, qualitative descriptions and data from related compounds provide valuable insights.

Qualitative Solubility

The aqueous solubility of this compound is generally reported as low.[1] This characteristic is typical for compounds with a relatively rigid, aromatic, and moderately polar structure.

Table 1: Qualitative Solubility of this compound

| Solvent System | Solubility Description | Citation |

| Water | Low | [1] |

Factors Influencing Solubility of Hydantoin Derivatives